molecular formula C15H16N2O3 B12900514 7-Methoxy-3-(piperidin-1-yl)isoquinoline-5,8-dione CAS No. 54753-69-4

7-Methoxy-3-(piperidin-1-yl)isoquinoline-5,8-dione

Cat. No.: B12900514
CAS No.: 54753-69-4
M. Wt: 272.30 g/mol
InChI Key: JANYONZZSBXHEA-UHFFFAOYSA-N
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Description

7-Methoxy-3-(piperidin-1-yl)isoquinoline-5,8-dione is a chemical compound known for its unique structure and potential applications in various scientific fields This compound belongs to the isoquinoline family, which is characterized by a fused ring structure containing nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methoxy-3-(piperidin-1-yl)isoquinoline-5,8-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with a suitable isoquinoline derivative, the introduction of a methoxy group can be achieved through methylation reactions. The piperidinyl group is then introduced via nucleophilic substitution reactions using piperidine as a reagent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

7-Methoxy-3-(piperidin-1-yl)isoquinoline-5,8-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, acids, and bases facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted isoquinoline derivatives, which can have different functional groups such as hydroxyl, halogen, or alkyl groups.

Scientific Research Applications

7-Methoxy-3-(piperidin-1-yl)isoquinoline-5,8-dione has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-Methoxy-3-(piperidin-1-yl)isoquinoline-5,8-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease progression or activate receptors that promote beneficial cellular responses. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 7-Methoxy-3-(4-methylpiperidin-1-yl)isoquinoline-5,8-dione
  • Quinoline derivatives
  • Isoquinoline derivatives

Uniqueness

7-Methoxy-3-(piperidin-1-yl)isoquinoline-5,8-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

54753-69-4

Molecular Formula

C15H16N2O3

Molecular Weight

272.30 g/mol

IUPAC Name

7-methoxy-3-piperidin-1-ylisoquinoline-5,8-dione

InChI

InChI=1S/C15H16N2O3/c1-20-13-8-12(18)10-7-14(16-9-11(10)15(13)19)17-5-3-2-4-6-17/h7-9H,2-6H2,1H3

InChI Key

JANYONZZSBXHEA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=O)C2=CC(=NC=C2C1=O)N3CCCCC3

Origin of Product

United States

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